![molecular formula C13H9ClN2O2S B2609036 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide CAS No. 1251552-29-0](/img/structure/B2609036.png)
5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzamides . It contains a carboxamido substituent attached to a benzene ring . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .
Synthesis Analysis
The synthesis of this compound involves various steps. One method involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . Another method involves the Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .Molecular Structure Analysis
The X-ray crystal structure of this compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reduction, and Suzuki cross-coupling reactions . The reactions are carefully designed to control potential impurities and achieve the desired yield and quality .Scientific Research Applications
- Application : 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide has been identified as a potent and selective inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. By inhibiting FXa, it reduces thrombin generation, thus preventing clot formation without affecting existing thrombin levels .
- Discovery : Compound 5’s neutral ligand, chlorothiophene, interacts favorably with the S1 subsite of FXa, allowing for both high potency and good oral bioavailability .
- Binding Site : The interaction of the neutral ligand chlorothiophene in the S1 subsite contributes to its efficacy .
- Future Studies : Further studies could explore whether 5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide exhibits similar effects against cancer cell lines .
- Selective Inhibition : Its selectivity for FXa makes it an attractive candidate for anticoagulant therapy .
Antithrombotic Activity
Oral Bioavailability Enhancement
Chemical Structure and Binding Mode
Potential Antiproliferative Effects
Drug Development and Optimization
Safety Margin Considerations
Mechanism of Action
Future Directions
Given its potent antithrombotic activity and good oral bioavailability, this compound shows promise for the prevention and treatment of thromboembolic diseases . Its future development will likely involve further optimization of its synthesis, extensive safety and efficacy testing, and clinical trials .
properties
IUPAC Name |
5-chloro-N-(2-oxo-1,3-dihydroindol-5-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-4-3-10(19-11)13(18)15-8-1-2-9-7(5-8)6-12(17)16-9/h1-5H,6H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMFGPOIUYCOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=C(S3)Cl)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-oxoindolin-5-yl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.